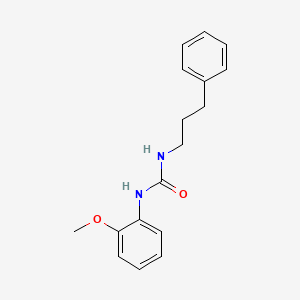![molecular formula C28H20BrN3O B4738406 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4738406.png)
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide
説明
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide, also known as BPIQ, is a chemical compound that has been studied for its potential use in scientific research. BPIQ is a quinolinecarboxamide derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
作用機序
The exact mechanism of action of 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to interact with DNA, suggesting that it may interfere with DNA replication and transcription.
Biochemical and physiological effects:
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its cytotoxic effects against cancer cells, 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory and analgesic effects. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, suggesting that it may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide in lab experiments is its potent cytotoxic effects against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell death and for screening potential anticancer drugs. However, 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has also been shown to exhibit some toxicity towards normal cells, which may limit its use in certain experimental settings. Additionally, the exact mechanism of action of 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several areas of future research that could be explored with 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide. One area of interest is in the development of new cancer therapies. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has shown promise as a potential anticancer drug, and further studies could help to elucidate its mechanism of action and optimize its use in clinical settings. Another area of interest is in the treatment of neurodegenerative diseases. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has shown potential as a neuroprotective agent, and further studies could help to determine its efficacy in treating conditions such as Alzheimer's and Parkinson's disease. Finally, there is potential for 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide to be used in the treatment of chronic pain and inflammatory conditions, and further studies could help to determine its safety and efficacy in these settings.
科学的研究の応用
2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new cancer therapies. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 2-(4-bromophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
特性
IUPAC Name |
2-(4-bromophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20BrN3O/c29-22-9-7-21(8-10-22)27-18-25(24-3-1-2-4-26(24)32-27)28(33)31-23-11-5-19(6-12-23)17-20-13-15-30-16-14-20/h1-16,18H,17H2,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWSJGUCHLZFKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-bromophenyl)-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4738347.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4738355.png)
![methyl 2-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4738362.png)
![5-[(allylamino)sulfonyl]-N-ethyl-2-methoxybenzamide](/img/structure/B4738365.png)

![N-(5-chloro-2-methylphenyl)-2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4738389.png)
![2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4738398.png)
![4-[(5-chloro-2-thienyl)methyl]-N-cyclopentyl-1-piperazinecarboxamide](/img/structure/B4738413.png)
![N-[4-(acetylamino)phenyl]-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4738421.png)
![ethyl 4-[7-(4-heptylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B4738426.png)
![7-[({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4738431.png)
![isopropyl 5-isopropyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4738433.png)
